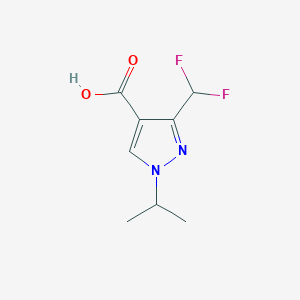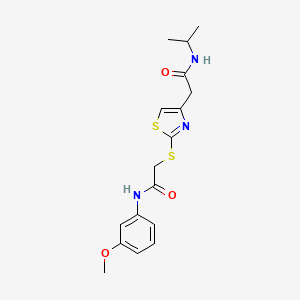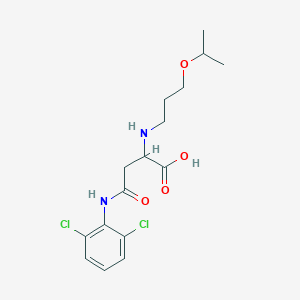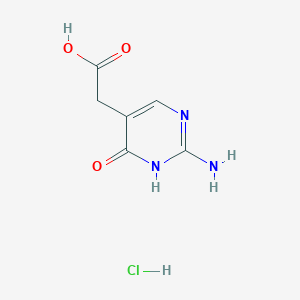![molecular formula C17H20N2O2S B2607746 1-(2-hydroxyethyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899973-52-5](/img/structure/B2607746.png)
1-(2-hydroxyethyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-hydroxyethyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
BenchChem offers high-quality 1-(2-hydroxyethyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxyethyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
A significant application of this compound is in the field of antiviral research. It has been identified as part of a class of compounds known as dihydroalkoxybenzyloxopyrimidines (DABOs), which are non-nucleoside reverse transcriptase inhibitors. These compounds have been studied for their potential in inhibiting HIV-1 multiplication. In vitro studies have shown that thio analogues of DABOs, which include compounds like the one , are up to 10 times more potent than their alkyloxy counterparts in inhibiting HIV-1 (Mai et al., 1995).
Synthesis and Biological Potency
Another area of research involving this compound is its synthesis for potential biological applications. Novel methods of synthesizing various derivatives of the compound have been explored, with an aim to enhance its biological activity. This includes creating thio analogues and studying their antibacterial and antifungal activities, which have shown promising results (Srinivas et al., 2008).
Chemical Properties and Synthesis Techniques
Research has also focused on the chemical properties and synthesis techniques of pyrimidin-2(5H)-one derivatives. Studies have investigated various methods for creating these compounds, examining their properties and potential for further chemical manipulation. This research is essential for understanding how to effectively produce and use these compounds in medical and scientific applications (Yount & Metzler, 1959).
Application in HIV-1 Inhibition
Further studies have elaborated on the use of S-DABOs, a category that includes this compound, in HIV-1 inhibition. These studies have shown that chemical modifications at various positions of the pyrimidine ring can enhance antiretroviral activity, indicating the compound’s potential in HIV treatment (Mai et al., 1997).
Development of Novel Inhibitors
The compound has been instrumental in the development of novel inhibitors targeting the nonnucleoside inhibitor binding site of HIV reverse transcriptase. This research has shown that derivatives of DABO, including this compound, have potent inhibitory activity against HIV at nanomolar concentrations (Sudbeck et al., 1998).
Comparison with Other Derivatives
Comparative studies have also been conducted to assess the properties of this compound against its positional isomers and benzo isosteres. These studies provide insights into the differences in biological activity based on the position of the sulfur atom and other structural variations (Zadorozhny et al., 2010).
Antitumor Activity
Research into the antitumor properties of derivatives of this compound has also been carried out. These studies have shown significant activity against specific types of cancer, further highlighting the compound's potential in medical applications (Grivsky et al., 1980).
properties
IUPAC Name |
1-(2-hydroxyethyl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12-5-7-13(8-6-12)11-22-16-14-3-2-4-15(14)19(9-10-20)17(21)18-16/h5-8,20H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLBRJCXMVZSBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)N(C3=C2CCC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2607663.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
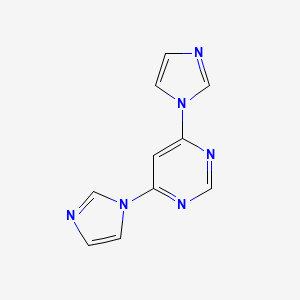
![3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2607667.png)
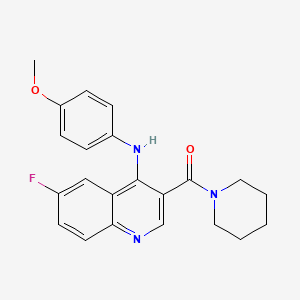
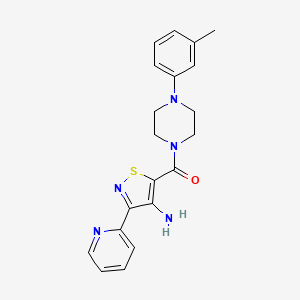
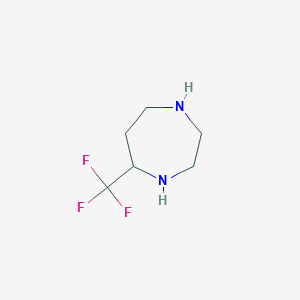
![4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate](/img/structure/B2607677.png)
![6-(Iodomethyl)-5-oxaspiro[2.4]heptan-4-one](/img/structure/B2607678.png)
